3-Methyl-4-(methylthio)phenylboronic acid pinacol ester
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Overview
Description
3-Methyl-4-(methylthio)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid pinacol ester group, which enhances its stability and reactivity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(methylthio)phenylboronic acid pinacol ester typically involves the reaction of 3-Methyl-4-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: None required, but sometimes a base like triethylamine is used to neutralize any acids formed
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(methylthio)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Protodeboronation: The boronic ester can be converted to the corresponding hydrocarbon by treatment with a proton source.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., THF, toluene), temperature (80-100°C)
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3), solvent (e.g., water, methanol), temperature (room temperature)
Protodeboronation: Acidic conditions (e.g., HCl, H2SO4), solvent (e.g., water, ethanol), temperature (room temperature to reflux)
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives
Oxidation: Phenol derivatives
Protodeboronation: Hydrocarbon derivatives
Scientific Research Applications
3-Methyl-4-(methylthio)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 3-Methyl-4-(methylthio)phenylboronic acid pinacol ester in the Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl or styrene product and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 3-Cyanophenylboronic acid pinacol ester
- 4-Methyl-3-pentenylboronic acid pinacol ester
Uniqueness
3-Methyl-4-(methylthio)phenylboronic acid pinacol ester is unique due to the presence of the methylthio group, which can influence its reactivity and selectivity in chemical reactions. This functional group can provide additional sites for further functionalization and can affect the electronic properties of the compound, making it distinct from other boronic esters.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-4-methylsulfanylphenyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2S/c1-10-9-11(7-8-12(10)18-6)15-16-13(2,3)14(4,5)17-15/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWVUQVLAZYJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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